molecular formula C9H9FOS B14047912 1-(4-Fluoro-2-mercaptophenyl)propan-1-one

1-(4-Fluoro-2-mercaptophenyl)propan-1-one

Cat. No.: B14047912
M. Wt: 184.23 g/mol
InChI Key: IJSCOJUBQBKIGB-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9FOS It is characterized by the presence of a fluoro group, a mercapto group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-mercaptophenyl)propan-1-one typically involves the reaction of 4-fluoro-2-mercaptobenzaldehyde with a suitable propanone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the mercapto group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-2-mercaptophenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets. The fluoro and mercapto groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)propan-1-one: Lacks the mercapto group, resulting in different chemical properties.

    1-(4-Mercaptophenyl)propan-1-one: Lacks the fluoro group, affecting its reactivity and applications.

    1-(4-Fluoro-2-hydroxyphenyl)propan-1-one: Contains a hydroxy group instead of a mercapto group, leading to different chemical behavior.

Uniqueness

1-(4-Fluoro-2-mercaptophenyl)propan-1-one is unique due to the presence of both fluoro and mercapto groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H9FOS

Molecular Weight

184.23 g/mol

IUPAC Name

1-(4-fluoro-2-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C9H9FOS/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3

InChI Key

IJSCOJUBQBKIGB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)F)S

Origin of Product

United States

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